1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Catalog No.
S2715790
CAS No.
921926-21-8
M.F
C17H19ClN4O4S2
M. Wt
442.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)ac...

CAS Number

921926-21-8

Product Name

1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide

IUPAC Name

1-[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide

Molecular Formula

C17H19ClN4O4S2

Molecular Weight

442.93

InChI

InChI=1S/C17H19ClN4O4S2/c18-12-1-3-14(4-2-12)28(25,26)21-17-20-13(10-27-17)9-15(23)22-7-5-11(6-8-22)16(19)24/h1-4,10-11H,5-9H2,(H2,19,24)(H,20,21)

InChI Key

GEIRIIIGPYLPFT-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl

solubility

not available

While the compound contains structural elements found in various molecules with diverse functionalities, including:

  • Piperidine ring: A common scaffold present in numerous biologically active molecules, including anticonvulsants, antifungals, and antihistamines .
  • Thiazole ring: A five-membered heterocyclic ring found in various pharmaceuticals known for their anticonvulsant, antibacterial, and anticancer properties .
  • Sulfonamide group: A functional group present in numerous clinically relevant drugs, including sulfa antibiotics and diuretics .
  • Carboxamide group: A functional group commonly found in various drugs, often associated with amide bond formation and influencing protein interactions .

1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features. It contains a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and incorporates a thiazole moiety, known for its biological significance. The compound also includes a sulfonamide group, which is often associated with antimicrobial properties. Its molecular formula is C18H20ClN3O3S, and it has a molecular weight of approximately 393.89 g/mol .

Typical of amides and sulfonamides. These include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.
  • Acylation Reactions: The piperidine nitrogen can be acylated to form derivatives with varied biological properties.

1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide exhibits notable biological activities. Compounds containing thiazole and sulfonamide groups are often investigated for their potential as:

  • Antimicrobial Agents: Many derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus.
  • Anticancer Properties: Some studies suggest that thiazole-containing compounds may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, making it a candidate for further pharmacological studies .

The synthesis of 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide typically involves several key steps:

  • Formation of Thiazole Derivative: Starting from appropriate thiazole precursors, the synthesis may involve cyclization reactions using sulfur sources and halogenated compounds.
  • Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride.
  • Piperidine Formation: Piperidine derivatives can be synthesized through reductive amination or by reacting suitable carbonyl compounds with piperidine.
  • Final Coupling: The final product is obtained by coupling the piperidine derivative with the sulfonamide group under controlled conditions .

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it can be developed into new therapeutic agents.
  • Research Tool: It can serve as a chemical probe in biological studies to understand disease mechanisms involving thiazole and sulfonamide functionalities.
  • Agricultural Chemistry: Potential use in developing agrochemicals targeting specific pests or pathogens.

Interaction studies of 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

  • Molecular Docking Experiments: To predict binding affinities with target proteins, particularly those involved in bacterial resistance mechanisms or cancer pathways.
  • In vitro Assays: Evaluating the compound's efficacy against various cell lines or microorganisms to determine its therapeutic potential.

Several compounds share structural similarities with 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide. Notable examples include:

Compound NameStructure FeaturesBiological Activity
4-ChlorobenzenesulfonamideSulfonamide groupAntimicrobial
Thiazole derivativesThiazole ringAnticancer
Piperidine derivativesPiperidine ringAnalgesic and anti-inflammatory

Uniqueness

The uniqueness of 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide lies in its combination of a thiazole moiety with a sulfonamide group attached to a piperidine structure, which may enhance its biological activity compared to simpler analogs. This multi-functional approach could lead to more effective therapeutic agents with lower resistance profiles.

XLogP3

1.2

Dates

Last modified: 08-16-2023

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